2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
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Overview
Description
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains a bromine atom and a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine typically involves the bromination of the corresponding thieno[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding thieno[3,2-c]pyridine derivative.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thieno[3,2-c]pyridine derivatives, while reduction reactions can produce the parent thieno[3,2-c]pyridine compound .
Scientific Research Applications
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic interactions, while the thieno[3,2-c]pyridine core can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine: Lacks the bromine atom but shares the same core structure.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Contains a similar thieno[3,2-c]pyridine core with different functional groups
Uniqueness
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Properties
IUPAC Name |
2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHRQSIHKQGPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1SC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659155 |
Source
|
Record name | 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222669-39-7 |
Source
|
Record name | 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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